molecular formula C14H12N2O2S B2921653 3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1223883-16-6

3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2921653
CAS RN: 1223883-16-6
M. Wt: 272.32
InChI Key: OIWYKWJSAJOBEL-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . It’s a light brown solid with a yield of 76% .


Synthesis Analysis

New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been explored . The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Chemical Reactions Analysis

The compound has been found to exhibit very good antimycobacterial activity . It has also been found that some thieno [2,3-d]pyrimidines exhibited better inhibitory activity against Epidermal Growth Factor Receptor (EGFR/ErbB-2) tyrosine kinase in comparison to aminoquinazolines .


Physical And Chemical Properties Analysis

The compound is a light brown solid with a melting point of 210–212°C .

Scientific Research Applications

Antibacterial Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have shown promising activity against a range of Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated better antibacterial activity than others, suggesting the potential for optimization in this field .

Antifungal Activity

In addition to their antibacterial properties, these derivatives have also exhibited significant antifungal activity. Some compounds have outperformed standard antifungal agents like fluconazole against Candida fungus species, indicating their potential as new antifungal agents .

Antimicrobial Activity

The broad spectrum of biological properties of thieno[3,2-d]pyrimidine derivatives includes antimicrobial activity. This makes them valuable for further research into new antimicrobial agents that could be effective against resistant strains of microorganisms .

Tuberculosis Treatment

Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of Mycobacterium tuberculosis bd oxidase. This enzyme is a promising drug target for tuberculosis treatment, especially in the context of multi-drug resistance. The inhibition of this enzyme can lead to ATP depletion in mycobacterial cells, which is crucial for their survival .

Safety and Hazards

Thieno [2,3-d]pyirimidine-4-one 16 (IC 50 - 0.058μM) and 21 (IC 50 - 0.029μM) possess high cytotoxicity against MDA-MB-231 cells after 24h .

Future Directions

Based upon exploratory work, new thieno pyrimidin-4-amines with improved potency and acceptable pharmacokinetics will be designed for in vivo evaluation .

properties

IUPAC Name

3-[(4-methylphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-9-2-4-10(5-3-9)8-16-13(17)12-11(6-7-19-12)15-14(16)18/h2-7H,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWYKWJSAJOBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

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